molecular formula C9H9N3O3 B2440138 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid CAS No. 957487-31-9

5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid

Cat. No. B2440138
M. Wt: 207.189
InChI Key: NMXULXSUNMRZSG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

Pyrazoles and their derivatives can be synthesized through various methods. For example, one method involves the cyclocondensation reaction of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide . Another method involves the formylation of semicarbazone via the Vilsmeier–Haack reaction .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and varies based on the specific substituents attached to the pyrazole ring . For instance, the crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, often influenced by the substituents on the pyrazole ring. For example, some pyrazole derivatives have shown luminescent and fluorescent properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole derivative would depend on its specific structure. For instance, 1-(1-ethyl-1H-pyrazol-4-yl)-N-methylmethanamine, a related compound, has a molecular weight of 139.20 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Precursor for Condensed Pyrazoles : The title compound is used as a precursor in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles with potential applications in organic synthesis (Arbačiauskienė et al., 2011).

  • Structural Diversity in Metal Coordination Polymers : This compound plays a role in the synthesis of metal coordination polymers. These polymers have diverse structures and are of interest for their potential applications in materials science and coordination chemistry (Cheng et al., 2017).

Applications in Pharmacology and Biomedical Research

  • Anticancer Properties : It serves as a starting material for the synthesis of derivatives with potential anticancer properties. These derivatives are structurally similar to biogenic purines and have been evaluated for their antiproliferative activities (Jose, 2017).

  • Antibacterial and Antifungal Agents : Derivatives of the compound have been synthesized and tested for antibacterial and antifungal activities, showing promising results against various microorganisms (Sanjeeva et al., 2022).

Other Scientific Applications

  • Optical Nonlinearity Studies : Certain derivatives have been studied for their optical nonlinearity, indicating potential applications in optical limiting technologies (Chandrakantha et al., 2013).

  • Synthesis of Novel Heterocyclic Compounds : The compound aids in the synthesis of diverse heterocyclic compounds, which can be further modified for various scientific studies, including the investigation of biological activities (Vysokova et al., 2017).

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in the development of new pyrazole-based compounds for potential therapeutic applications .

properties

IUPAC Name

5-(1-ethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-12-5-6(4-10-12)8-3-7(9(13)14)11-15-8/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXULXSUNMRZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid

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